Cas no 1410792-05-0 (3-(p-Tolyl)propan-1-amine acetic acid salt)

3-(p-Tolyl)propan-1-amine acetic acid salt Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanamine, 4-methyl-, acetate (1:1)
- Acide acétique - 3-(4-méthylphényl)-1-propanamine (1:1)
- 3-(p-tolyl)propan-1-amine acetate
- 3-(p-Tolyl)propan-1-amine acetic acid salt
- acetic acid and 3-(4-methylphenyl)propan-1-amine
- Acetic acid;3-(4-methylphenyl)propan-1-amine
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- Inchi: 1S/C10H15N.C2H4O2/c1-9-4-6-10(7-5-9)3-2-8-11;1-2(3)4/h4-7H,2-3,8,11H2,1H3;1H3,(H,3,4)
- InChI Key: RMJVDEOMQTVIJS-UHFFFAOYSA-N
- SMILES: O([H])C(C([H])([H])[H])=O.N([H])([H])C([H])([H])C([H])([H])C([H])([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 124
- Topological Polar Surface Area: 63.3
3-(p-Tolyl)propan-1-amine acetic acid salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P068985-50mg |
3-(p-Tolyl)propan-1-amine acetic acid salt |
1410792-05-0 | 50mg |
$ 100.00 | 2022-06-03 | ||
TRC | P068985-250mg |
3-(p-Tolyl)propan-1-amine acetic acid salt |
1410792-05-0 | 250mg |
$ 320.00 | 2022-06-03 | ||
TRC | P068985-100mg |
3-(p-Tolyl)propan-1-amine acetic acid salt |
1410792-05-0 | 100mg |
$ 160.00 | 2022-06-03 |
3-(p-Tolyl)propan-1-amine acetic acid salt Related Literature
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
Additional information on 3-(p-Tolyl)propan-1-amine acetic acid salt
Comprehensive Guide to 3-(p-Tolyl)propan-1-amine acetic acid salt (CAS No. 1410792-05-0): Properties, Applications, and Market Insights
3-(p-Tolyl)propan-1-amine acetic acid salt (CAS No. 1410792-05-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This amine salt derivative is widely recognized for its unique chemical properties and versatile applications. As the demand for high-purity intermediates grows, this compound has become a focal point in the development of novel therapeutic agents and fine chemicals.
The molecular structure of 3-(p-Tolyl)propan-1-amine acetic acid salt combines a tolyl group with a propan-1-amine backbone, stabilized by acetic acid salt formation. This configuration enhances its solubility and stability, making it particularly valuable in drug formulation and chemical synthesis. Researchers have noted its potential as a building block for more complex molecules, especially in the development of central nervous system (CNS) targeting compounds.
Recent studies highlight the growing importance of 3-(p-Tolyl)propan-1-amine derivatives in addressing current healthcare challenges. With the rise of neurodegenerative diseases and the need for targeted drug delivery systems, this compound has emerged as a key intermediate in the synthesis of potential therapeutic agents. Its structural versatility allows for modifications that can enhance blood-brain barrier permeability, a critical factor in CNS drug development.
The pharmaceutical industry has shown increasing interest in CAS 1410792-05-0 due to its potential applications in pain management and neurological disorder treatments. As the global focus on mental health and neurological well-being intensifies, compounds like 3-(p-Tolyl)propan-1-amine acetic acid salt are becoming increasingly valuable in preclinical research. The compound's amine functionality makes it particularly useful for creating bioactive molecules with improved pharmacokinetic properties.
From a chemical perspective, the acetic acid salt form of 3-(p-Tolyl)propan-1-amine offers several advantages over the free base. The salt formation improves the compound's crystallinity and handling properties, while also enhancing its water solubility. These characteristics make it more suitable for formulation development and scale-up processes in pharmaceutical manufacturing.
The synthesis of 3-(p-Tolyl)propan-1-amine acetic acid salt typically involves multi-step organic reactions starting from readily available precursors. Modern green chemistry approaches are being applied to optimize its production, reducing environmental impact while maintaining high yield and purity standards. These advancements align with the growing demand for sustainable chemical processes in the pharmaceutical industry.
Analytical characterization of CAS 1410792-05-0 employs advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure product quality. The compound's structural confirmation and purity assessment are critical for its intended applications, particularly in drug discovery and development pipelines where stringent quality standards must be met.
Market analysis indicates steady growth in demand for 3-(p-Tolyl)propan-1-amine acetic acid salt, driven by expanding research in neurological therapeutics and specialty chemicals. The compound's niche applications in medicinal chemistry have positioned it as a valuable asset for pharmaceutical companies and research institutions. Current market trends suggest increasing investment in custom synthesis and contract manufacturing of such specialized intermediates.
Quality control measures for 1410792-05-0 focus on maintaining high chemical purity and consistent physical properties. Manufacturers implement rigorous quality assurance protocols to meet the exacting standards of pharmaceutical applications. These include comprehensive impurity profiling and stability testing to ensure the compound's suitability for long-term research and development projects.
Storage and handling recommendations for 3-(p-Tolyl)propan-1-amine acetic acid salt emphasize proper container selection and environmental controls. The compound should be stored in tightly sealed containers under controlled temperature conditions to maintain its stability and prevent degradation. These precautions are essential for preserving the material's chemical integrity throughout its shelf life.
Future research directions for CAS 1410792-05-0 may explore its potential in new therapeutic areas and advanced material applications. As synthetic methodologies evolve and analytical techniques advance, researchers anticipate discovering additional valuable properties of this versatile chemical intermediate. The compound's structural flexibility suggests numerous possibilities for molecular modification and derivatization to create novel bioactive molecules.
In conclusion, 3-(p-Tolyl)propan-1-amine acetic acid salt (CAS No. 1410792-05-0) represents an important chemical building block with significant potential in pharmaceutical research and specialty chemical applications. Its unique properties and growing range of applications make it a compound of considerable interest to researchers and manufacturers alike. As scientific understanding of neurological targets and drug delivery mechanisms advances, the importance of such specialized intermediates is likely to increase further.
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